3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that features a combination of benzothiazole, sulfonyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the benzothiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Amide Formation: The final step involves the coupling of the sulfonylated benzothiazole with pyridin-2-ylmethylamine and propanoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties are particularly important for binding interactions, while the sulfonyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide: Lacks the pyridin-2-ylmethyl group, which may affect its binding affinity and specificity.
N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-methylpropanamide: Contains a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its chemical properties and biological activity.
Uniqueness
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding interactions with biological targets and influence its overall chemical reactivity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-8-7-12-20-22(17)25-23(30-20)26(16-18-9-5-6-14-24-18)21(27)13-15-31(28,29)19-10-3-2-4-11-19/h2-12,14H,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLUVSFLQQKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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